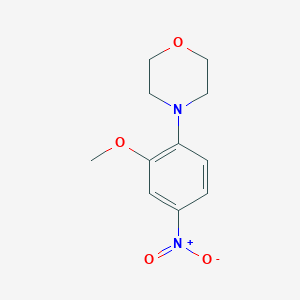

4-(2-Methoxy-4-nitrophenyl)morpholine

Description

Significance of Morpholine (B109124) and Nitroaromatic Scaffolds in Contemporary Chemical Research

In the landscape of modern chemical and pharmaceutical research, the strategic combination of specific molecular frameworks is crucial for the development of novel compounds with tailored properties. Among these, the morpholine and nitroaromatic scaffolds have emerged as particularly significant building blocks.

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. lookchem.com Its prevalence in numerous approved drugs and bioactive molecules stems from its favorable physicochemical and metabolic properties. lookchem.comfluorochem.co.uk The morpholine moiety can enhance a molecule's aqueous solubility, improve its pharmacokinetic profile, and contribute to its binding affinity with biological targets. uni.luscbt.com Its flexible chair-like conformation and the low basicity of its nitrogen atom (pKa approx. 8.5) are advantageous features in drug design. epa.govchemicalbook.com Researchers frequently employ this scaffold to access new chemical entities with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. scbt.comwjpsonline.commdpi.com

Concurrently, nitroaromatic compounds are a cornerstone of industrial and synthetic chemistry. uni.lu The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds valuable precursors for a vast range of chemical transformations. uni.luresearchgate.net They serve as key starting materials in the synthesis of dyes, polymers, pesticides, and a multitude of pharmaceuticals. uni.luepa.gov While the biological reduction of the nitro group is central to the therapeutic action of some drugs, it also makes this class of compounds a subject of intense study regarding their metabolism and potential toxicity. researchgate.netresearchgate.net The unique reactivity imparted by the nitro group ensures that nitroaromatic scaffolds remain indispensable in the synthesis of complex organic molecules. uni.lu

Overview of 4-(2-Methoxy-4-nitrophenyl)morpholine's Position in Chemical and Material Sciences Research Contexts

The compound this compound represents a specific convergence of the morpholine and nitroaromatic scaffolds. Its molecular structure incorporates the beneficial morpholine ring attached to a nitro-substituted phenyl group, which is also functionalized with a methoxy (B1213986) group. This particular arrangement of functional groups positions it as a valuable chemical intermediate and a building block for more complex molecular architectures.

While extensive, dedicated studies on this compound are not widely present in peer-reviewed literature, its significance can be inferred from its role as a research chemical. It is commercially available from various suppliers, often with high purity, indicating its utility in synthetic and medicinal chemistry research. lookchem.comfluorochem.co.uk For instance, it is offered as a specialty product for proteomics research, suggesting a potential application in the development of chemical probes or tools for studying proteins. scbt.com The presence of the nitro group makes it a suitable precursor for the synthesis of the corresponding aniline (B41778) derivative (4-amino-2-methoxyphenyl)morpholine, a common strategy in drug discovery to introduce a reactive site for further chemical elaboration. mdpi.com

Compounds with similar nitrophenyl-morpholine structures are frequently investigated as key intermediates in the synthesis of pharmacologically active agents. wjpsonline.comnih.gov Therefore, this compound is primarily positioned within the chemical sciences as a versatile precursor, enabling researchers to construct larger, more intricate molecules for evaluation in areas such as drug discovery and materials science.

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 97459-72-8 | scbt.com |

| Molecular Formula | C₁₁H₁₄N₂O₄ | scbt.com |

| Molecular Weight | 238.24 g/mol | scbt.com |

| Appearance | White powder | lookchem.com |

| Purity | Up to 99% | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxy-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORWLDQABONDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620354 | |

| Record name | 4-(2-Methoxy-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97459-72-8 | |

| Record name | 4-(2-Methoxy-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Reactivity and Mechanistic Investigations of 4 2 Methoxy 4 Nitrophenyl Morpholine

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group, profoundly influencing the reactivity of the phenyl ring in 4-(2-methoxy-4-nitrophenyl)morpholine. This influence is exerted through both inductive and resonance effects, which decrease the electron density of the aromatic system. ontosight.ai Consequently, the ring is significantly deactivated towards electrophilic aromatic substitution reactions. Any electrophilic attack is directed primarily to the positions meta to the nitro group.

Transformations of the Nitro Moiety

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. This conversion is a cornerstone of synthetic chemistry, providing a gateway to a wide array of derivatives.

Reduction of Nitro to Amino Groups: Methodologies and Applications in Downstream Synthesis

The reduction of the nitro group in aromatic compounds is a well-established and widely utilized transformation. nih.gov A variety of methods can be employed to achieve this conversion, each with its own set of advantages and substrate compatibility. chempedia.info

Common Methodologies for Nitro Group Reduction:

| Reagent/Catalyst | Conditions | Comments |

| Catalytic Hydrogenation | ||

| H₂, Pd/C | Typically ambient pressure and temperature | A very common and efficient method, often providing clean and high-yielding reactions. tcichemicals.com |

| H₂, Raney Nickel | Often requires higher pressure and temperature | An alternative to Pd/C, particularly useful when avoiding dehalogenation is necessary. isuct.ru |

| Chemical Reduction | ||

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral conditions | A classic and cost-effective method. nm.gov |

| SnCl₂/HCl | Acidic conditions | A mild reducing agent, often used for selective reductions. |

| Zn/NH₄Cl | Neutral aqueous medium | A mild reducing system. |

| Na₂S or NaHS | Basic conditions | Can be used for selective reduction of one nitro group in the presence of others. |

The resulting amino group in what would become 4-amino-3-methoxyphenyl)morpholine is a key functional handle for a multitude of downstream synthetic applications. For instance, it can readily participate in diazotization reactions, amide bond formations, and the synthesis of various heterocyclic systems. This versatility makes the reduction of this compound a critical step in the synthesis of more complex molecules with potential biological activities. The formation of diamino derivatives from related nitroaromatic compounds is a well-documented synthetic strategy. researchgate.net

Formation and Reactivity of Nitro Group-Derived Intermediates

The reduction of a nitroaromatic compound to an amine is a six-electron process that proceeds through several intermediate species. nih.gov The initial two-electron reduction leads to a nitroso (-NO) derivative, which is then further reduced to a hydroxylamine (B1172632) (-NHOH) in a subsequent two-electron step. The final two-electron reduction of the hydroxylamine yields the corresponding amine (-NH₂). nm.gov

The mechanism of nitrobenzene (B124822) reduction, first proposed by Haber, delineates two principal pathways: a direct route and a condensation route. rsc.org

Direct Reduction Pathway: The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.

Condensation Pathway: The intermediate nitroso and hydroxylamine species can undergo condensation reactions to form azoxy (-N(O)=N-), azo (-N=N-), and hydrazo (-NH-NH-) compounds, which can then be further reduced to the amine. rsc.org

The formation and potential isolation of these intermediates are highly dependent on the reaction conditions, including the reducing agent, pH, and temperature. For example, under certain conditions, the hydroxylamine intermediate can be the major product. These intermediates themselves are reactive species; for instance, nitroso compounds can participate in cycloaddition reactions.

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group (-OCH₃) on the phenyl ring also imparts specific reactivity to the molecule. While generally stable, the ether linkage can be cleaved under certain conditions.

Potential for Substitution Reactions on the Methoxy-Substituted Phenyl Ring

The primary substitution reaction involving the methoxy group is ether cleavage, specifically demethylation, to yield a phenol (B47542). This transformation typically requires harsh conditions, such as treatment with strong protic acids like HBr or HI, or strong Lewis acids like BBr₃. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the conjugate base (e.g., Br⁻ or I⁻) on the methyl group in an SN2 fashion. masterorganicchemistry.com

Selective demethylation of aryl methyl ethers can also be achieved using other reagents under specific conditions, such as magnesium iodide. researchgate.net The ease of this cleavage can be influenced by the electronic nature of the other substituents on the aromatic ring. In some biological systems, O-demethylation is a known metabolic pathway catalyzed by cytochrome P450 enzymes. nih.gov

Morpholine (B109124) Ring Transformations

The morpholine ring is generally a stable heterocyclic system. However, under specific oxidative conditions, it can undergo transformations. Research on N-aryl morpholines has shown that the ring can be susceptible to oxidation, leading to ring-opened products. For instance, oxidative cleavage of the C(sp³)-C(sp³) bond in morpholine derivatives can be achieved using visible light as an energy source and O₂ as the final oxidant. google.com Furthermore, enzymatic systems, such as cytochrome P450, have been shown to mediate the C-N bond cleavage in the morpholine ring of certain substrates. nih.gov These studies suggest that the morpholine ring in this compound, while generally robust, could be a site of reactivity under specific oxidative or biological conditions.

Oxidation Pathways Leading to Morpholinone Derivatives

The oxidation of N-arylmorpholines, including this compound, represents a key transformation for producing morpholin-3-one (B89469) derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, such as the anticoagulant Rivaroxaban. The reaction typically involves the selective oxidation of the α-methylene carbon adjacent to the nitrogen atom within the morpholine ring.

Research and patent literature detail several effective methods for this conversion, primarily using the closely related substrate 4-(4-nitrophenyl)morpholine (B78992). A common and efficient method employs sodium chlorite (B76162) (NaClO₂) as the oxidant. researchgate.netgoogle.com This reaction is generally performed under acidic conditions, with the pH of the system controlled to be below 7 using an acid or an acid salt. google.com This acid-catalyzed pathway ensures the selective formation of the lactam, 4-(4-nitrophenyl)morpholin-3-one, in high yields. researchgate.net Another established method involves the use of potassium permanganate (B83412) (KMnO₄) as the oxidizing agent. google.com

A patented process outlines the synthesis of 4-(4-aminophenyl)-3-morpholinone, which begins with the condensation of a p-halonitrobenzene with morpholine to yield 4-(4-nitrophenyl)morpholine. This intermediate is then oxidized using sodium chlorite or chlorine dioxide at a pH below 7 to produce 4-(4-nitrophenyl)-3-morpholinone. The final product is obtained via reduction of the nitro group. google.com

| Oxidant | Catalyst/Additive | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Chlorite (NaClO₂) | Acid or Acid Salt | pH < 7 | 4-(4-Nitrophenyl)morpholin-3-one | 91% | researchgate.net |

| Potassium Permanganate (KMnO₄) | Benzyltriethylammonium chloride (TEBA) | - | 4-(4-Nitrophenyl)morpholin-3-one | Not specified | google.com |

| NaClO₂ / NaOCl | TEMPO | NaH₂PO₄ | 4-Phenylmorpholin-3-one (related compound) | 90% | researchgate.net |

Kinetic and Mechanistic Studies of Aminolysis Reactions Involving Morpholine Analogues

The aminolysis of activated esters and carbonates, particularly those with a nitrophenyl leaving group, has been extensively studied to elucidate the mechanisms of nucleophilic acyl transfer reactions. These studies often employ secondary alicyclic amines, including morpholine, as nucleophiles. The insights gained are applicable to understanding the reactivity of systems involving N-aryl morpholine structures. The reactions are typically proposed to proceed through a stepwise mechanism involving a tetrahedral intermediate, although concerted pathways are also possible depending on the specific reactants and conditions. researchgate.netnih.govnih.gov

Identification and Characterization of Tetrahedral Intermediates (e.g., Zwitterionic and Anionic)

The fate of the T± intermediate determines the rate-determining step (RDS) of the reaction. For reactions with highly basic amines, the formation of the intermediate (k₁) is often the RDS. For less basic amines, the breakdown of the intermediate to products (k₂) becomes rate-limiting. acs.orgacs.org The presence of the anionic intermediate (T⁻) is inferred from kinetic data showing a second-order dependence on the amine concentration, which signifies general base catalysis in the breakdown of T±. researchgate.net

Role of Proton Transfer in Reaction Mechanisms

Proton transfer is a critical step in the breakdown of the tetrahedral intermediate, particularly in the base-catalyzed pathway (k₃). A second molecule of the amine can act as a general base, removing a proton from the nitrogen of the attacking amine within the T± intermediate. This forms the anionic intermediate T⁻, which is more prone to expelling the leaving group. researchgate.net

Kinetic isotope effect studies, using deuterated amine nucleophiles (R₂ND), have provided further evidence for the role of proton transfer. The observation of normal kinetic isotope effects (kH/kD ≈ 1.4–1.7) in some systems suggests the formation of a hydrogen-bonded, cyclic transition state where proton transfer is involved in the rate-determining step. rsc.org

Influence of Substituent Effects on Reaction Rates and Pathways

The electronic nature of substituents on both the nucleophile and the substrate significantly impacts the rates and mechanisms of aminolysis reactions. These effects are often quantified using linear free-energy relationships such as the Brønsted and Hammett equations.

Brønsted Correlation: The relationship between the nucleophilicity of the amine and the reaction rate is described by the Brønsted equation (log kN = βnuc pKa + C). The Brønsted coefficient, βnuc, reflects the degree of N–C bond formation in the transition state. A high βnuc value (e.g., 0.8–1.0) suggests a late transition state with significant bond formation, which is characteristic of a rate-determining breakdown of the T± intermediate. acs.orgpsu.edu Conversely, a low βnuc value (e.g., 0.2–0.3) indicates an early transition state, consistent with rate-determining formation of T±. researchgate.netnih.gov Curved Brønsted plots are often observed, indicating a change in the rate-determining step from breakdown to formation as the basicity of the amine increases. acs.orgresearchgate.net

Hammett Correlation: The effect of substituents on the aromatic ring of the substrate is analyzed using the Hammett equation (log(k/k₀) = ρσ). For the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates, a positive ρ value is obtained, indicating that electron-withdrawing substituents on the benzoyl moiety accelerate the reaction by making the carbonyl carbon more electrophilic. researchgate.net The magnitude of ρ provides insight into the charge distribution in the transition state.

| Substrate | Amines | βnuc | Mechanism Indication | Reference |

|---|---|---|---|---|

| Methyl 4-Nitrophenyl Carbonate | Secondary Alicyclic Amines | 0.3 (high pKa) to 1.0 (low pKa) | Stepwise, with change in RDS | researchgate.netacs.org |

| Phenyl 4-Nitrophenyl Thionocarbonate | Secondary Alicyclic Amines | 0.25 | Stepwise, rate-determining formation of T± | nih.gov |

| 4-Nitrophenyl Nicotinate | Cyclic Secondary Amines | 0.90 | Stepwise, rate-determining breakdown of T± | psu.edu |

| 4-Nitrophenyl Phenyl Carbonate | Secondary Amines | 0.26 (high pKa) to 0.98 (low pKa) | Stepwise, with change in RDS | researchgate.net |

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent plays a crucial role in modulating the mechanism of aminolysis reactions. The stability of the charged tetrahedral intermediate (T±) is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

In aqueous solutions, the polar, protic nature of water can stabilize the zwitterionic intermediate, favoring a stepwise mechanism. nih.gov However, when the solvent is changed to a less polar, aprotic medium like acetonitrile (B52724), the charged intermediate is destabilized. This destabilization can raise the energy of the intermediate to the point where it becomes a transition state, forcing the reaction to proceed through a concerted pathway rather than a stepwise one. nih.gov Studies on the aminolysis of p-nitrophenyl acetate (B1210297) in the nonpolar solvent chlorobenzene (B131634) have also been conducted to understand reaction mechanisms in different media. acs.org Therefore, the choice of solvent is a critical factor that can dictate whether the reaction is concerted or stepwise. psu.edu

Diazo Coupling Reactions of Derived Diazonium Salts

The title compound, this compound, cannot be directly diazotized as it is a tertiary amine. However, the corresponding primary aromatic amine, 4-amino-3-methoxynitrobenzene (derived from a precursor), can be readily converted into a diazonium salt. This diazonium salt can then undergo diazo coupling reactions to form highly colored azo compounds, which are widely used as dyes. ontosight.aimasterorganicchemistry.com

The formation of the diazonium salt, a process known as diazotization, is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C). miracosta.edu

The resulting 2-methoxy-4-nitrobenzenediazonium (B1210940) salt is an electrophile, albeit a weak one. It can react with electron-rich aromatic compounds, known as coupling components, via an electrophilic aromatic substitution mechanism. libretexts.org

Coupling with Phenols: When the coupling component is a phenol, the reaction is carried out in a mild alkaline solution (e.g., sodium hydroxide (B78521) solution). The alkaline conditions deprotonate the phenol to the more strongly activating phenoxide ion, facilitating the electrophilic attack by the diazonium cation. libretexts.org

Coupling with Aromatic Amines: When coupling with another aromatic amine (like aniline (B41778) or its derivatives), the reaction is performed in a weakly acidic medium. This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, while preventing the diazonium salt from converting to a phenol. libretexts.org

The product of a diazo coupling reaction is an azo compound, characterized by the -N=N- bridge linking two aromatic rings. The extended conjugation in these molecules is responsible for their intense color. libretexts.org

Structural Characterization and Conformational Analysis of 4 2 Methoxy 4 Nitrophenyl Morpholine

X-ray Crystallographic Analysis and Crystal Engineering

X-ray crystallography provides definitive insights into the molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing of 4-(2-methoxy-4-nitrophenyl)morpholine.

Determination of Molecular Conformation in the Solid State

In the crystalline form, the morpholine (B109124) ring of this compound and its analogues consistently adopts a stable chair conformation. This is the lowest energy conformation for six-membered saturated heterocyclic rings like morpholine, minimizing torsional and steric strain. The substituent at the nitrogen atom, the 2-methoxy-4-nitrophenyl group, is observed to occupy a quasi-equatorial position relative to the morpholine ring. This equatorial orientation is generally favored as it minimizes steric hindrance between the phenyl group and the hydrogen atoms on the morpholine ring.

Investigation of Intermolecular Hydrogen Bonding Networks

While this compound lacks conventional hydrogen bond donors like N-H or O-H groups, it participates in weaker C-H···O and C-H···π hydrogen bonds. In the crystal structure of the analogous 4-(4-nitrophenyl)thiomorpholine, centrosymmetric dimers are formed through C–H···O weak hydrogen bonds involving the methylene (B1212753) groups of the thiomorpholine (B91149) ring and the oxygen atoms of the nitro group. Similar interactions are anticipated in this compound, where the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the morpholine oxygen, can act as hydrogen bond acceptors. The aromatic ring can also participate in C-H···π interactions, further stabilizing the three-dimensional network.

Dihedral Angle Analysis and Assessment of Molecular Planarity

The relative orientation of the phenyl ring and the morpholine ring is defined by the C–C–N–C torsion angles. The nitro and methoxy groups attached to the benzene (B151609) ring typically exhibit small dihedral angles with respect to the ring, indicating a high degree of planarity in this part of the molecule. However, the phenyl group is generally tilted with respect to the mean plane of the morpholine ring. This twisting is a compromise between electronic effects that would favor planarity (conjugation) and steric effects that lead to a non-planar arrangement.

Comparative Structural Studies with Morpholine and Thiomorpholine Analogues

Comparing the structure of this compound with its analogues, particularly those where the morpholine oxygen is replaced by sulfur (thiomorpholine), provides valuable insights into the effects of heteroatom substitution on the molecular and supramolecular structure.

Impact of Heteroatom Substitution on Molecular Geometry and Conformational Preferences

The substitution of the oxygen atom in the morpholine ring with a larger sulfur atom to form a thiomorpholine ring leads to notable changes in molecular geometry. The C-S bond lengths are significantly longer than C-O bonds, and the C-S-C bond angle is smaller than the corresponding C-O-C angle in morpholine.

Analysis of Ring Conformation (e.g., Chair Conformation of Morpholine Ring)

Detailed crystallographic studies on this compound have not been reported. In related morpholine-containing compounds, the morpholine ring typically adopts a stable chair conformation to minimize steric strain. However, without experimental X-ray diffraction data for the title compound, a definitive analysis of its solid-state conformation, including bond angles, torsion angles, and the orientation of the nitrophenyl substituent, cannot be provided.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Assignment

Publicly accessible high-resolution ¹H NMR and ¹³C NMR spectral data for this compound are not available. Such data would be crucial for unequivocally assigning the chemical shifts to each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern of the methoxy, nitro, and morpholine groups on the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Experimental Infrared (IR) and Raman spectra for this compound have not been published. These spectroscopic techniques would be instrumental in identifying the characteristic vibrational modes of its functional groups, such as the C-O-C stretching of the morpholine and methoxy groups, the N-O stretching of the nitro group, and various vibrations of the aromatic ring. This information would also offer insights into the molecular symmetry and conformational properties.

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

There is no available High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, which serves as a final confirmation of the compound's chemical formula (C₁₁H₁₄N₂O₄).

Computational Chemistry and Quantum Mechanical Studies on 4 2 Methoxy 4 Nitrophenyl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating a molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org A smaller energy gap generally implies higher reactivity and a greater potential for intramolecular charge transfer (ICT), which is crucial for applications in nonlinear optics and electronics. nih.gov

In 4-(2-methoxy-4-nitrophenyl)morpholine, the electronic landscape is shaped by the interplay of its substituents. The morpholine (B109124) ring and the methoxy (B1213986) group (-OCH₃) act as electron-donating groups, while the nitro group (-NO₂) is a strong electron-withdrawing group. This "push-pull" configuration is expected to significantly lower the HOMO-LUMO gap. DFT calculations on analogous compounds confirm these trends. For instance, studies on other 4-nitrophenyl derivatives show that the HOMO is typically localized on the electron-rich part of the molecule (the amine and the phenyl ring), while the LUMO is concentrated on the electron-deficient nitro group. materialsciencejournal.org This separation of electron density facilitates charge transfer from the donor to the acceptor portion of the molecule upon electronic excitation.

The magnitude of the HOMO-LUMO gap is a key indicator of charge transport potential. A smaller gap suggests that less energy is required to excite an electron, enhancing the material's conductivity. The calculated HOMO-LUMO energies for various related nitrophenyl compounds, determined using DFT methods like B3LYP, provide a valuable reference for estimating the properties of the title compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -6.23 | -2.55 | 3.68 | DFT/B3LYP/6-311G(d,p) |

| Quinoline | -6.65 | -1.82 | 4.83 | DFT/6-31+G(d,p) |

| (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine | -5.97 | -0.85 | 5.12 | B3LYP/6–311++G(d,p) |

Data synthesized from computational studies on analogous compounds to illustrate expected values. materialsciencejournal.orgscirp.orgresearchgate.net

Theoretical vibrational analysis using DFT is a highly reliable method for assigning vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can create a simulated spectrum that can be compared directly with experimental results. mdpi.com This comparison helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational dynamics.

For this compound, the vibrational spectrum would be characterized by modes associated with its specific functional groups. DFT calculations on similar molecules allow for the prediction of these characteristic frequencies:

Nitro Group (-NO₂): Strong asymmetric and symmetric stretching vibrations are expected. In related nitrophenyl compounds, these are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Methoxy Group (-OCH₃): C-H stretching vibrations of the methyl group are expected around 2800-3000 cm⁻¹.

Aromatic Ring (C=C): Stretching vibrations within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region.

Morpholine Ring: C-H stretching and bending vibrations, as well as C-N and C-O-C stretching modes, would contribute to the spectrum.

Computational models, such as those using the B3LYP functional with a 6-311G(d,p) basis set, have shown excellent agreement between calculated and experimental spectra for complex organic molecules, allowing for confident assignment of vibrational modes. nih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1400 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Methoxy (C-H) | Methyl Stretch | 2800 - 3000 |

| Morpholine (C-N) | Stretch | 1100 - 1250 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

Predicted ranges are based on typical values found in vibrational analyses of molecules containing these functional groups.

The electronic properties of the benzene (B151609) ring in this compound are significantly influenced by its substituents. The methoxy and morpholino groups donate electron density to the ring through resonance (mesomeric effect), while the nitro group strongly withdraws electron density. DFT calculations can quantify these effects by analyzing electron density distribution, molecular electrostatic potential (MEP) maps, and natural bond orbital (NBO) analysis.

The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, a high negative potential (typically colored red) would be expected around the oxygen atoms of the nitro group, indicating a site prone to electrophilic attack. Conversely, regions of positive potential would be found elsewhere.

NBO analysis provides insight into charge delocalization by examining orbital interactions. The strong interaction between the lone pair orbitals of the morpholine nitrogen and the π* anti-bonding orbitals of the phenyl ring indicates significant electron delocalization. This delocalization, enhanced by the methoxy group and directed by the nitro group, is fundamental to the molecule's reactivity and electronic properties.

Conformational Energy Landscape Exploration and Global Minimum Identification

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to rotation around single bonds. Computational methods are essential for exploring the potential energy surface (PES) to identify the most stable conformation, known as the global minimum.

For the morpholine ring itself, the chair conformation is known to be the most stable. researchgate.net However, the orientation of the bulky 2-methoxy-4-nitrophenyl substituent relative to the morpholine ring is a key conformational question. Studies on the analogous compound, 4-(4-nitrophenyl)thiomorpholine, have used DFT calculations to compare its structure with 4-(4-nitrophenyl)morpholine (B78992). mdpi.com These studies revealed that while the thiomorpholine (B91149) analog adopts a conformation with the nitrophenyl group in a quasi-axial position, the morpholine analog prefers a quasi-equatorial position for this group. mdpi.com This difference highlights the subtle electronic and steric factors that govern conformational preference.

Therefore, it is highly probable that the global minimum energy structure for this compound features the morpholine ring in a chair conformation with the large substituted phenyl group occupying an equatorial position to minimize steric hindrance. researchgate.net DFT optimization calculations, starting from various initial geometries, are necessary to definitively identify the global minimum and other low-energy conformers.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of transient species like intermediates and transition states that are difficult to observe experimentally.

Aminolysis reactions, particularly those involving substrates like activated esters or carbonates with amines, often proceed through a stepwise mechanism involving a tetrahedral addition intermediate. researchgate.netnih.gov Kinetic studies on the aminolysis of compounds like methyl 4-nitrophenyl carbonate with secondary alicyclic amines have shown that the reaction proceeds through a zwitterionic tetrahedral intermediate (T+/-). acs.org

Investigation of Microsolvation Effects on Intermediate Stability

Microsolvation studies offer a method to understand the initial steps of the solvation process by analyzing the effects of a few explicit solvent molecules on a solute. This computational technique bridges the gap between gas-phase calculations and bulk solvent models by providing a detailed picture of direct solute-solvent interactions. For a molecule like this compound, understanding these effects is key to predicting the stability of its reaction intermediates in solution.

The process involves placing a small, defined number of solvent molecules (e.g., water, methanol) around a specific site of the solute molecule, such as a reactive intermediate. Quantum mechanical calculations are then performed on this supermolecular cluster to determine its geometry, energy, and electronic properties. By comparing the stability of the solvated intermediate to its gas-phase counterpart, researchers can quantify the stabilizing or destabilizing effects of the initial solvent shell. These explicit interactions, particularly hydrogen bonds, can significantly influence reaction pathways and kinetics. While this is a valuable method for such analyses, specific studies detailing the microsolvation effects on intermediates of this compound are not extensively documented in available literature.

Molecular Docking Simulations for Interaction Analysis with Macromolecules (as a Probe/Building Block)

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. This technique is widely used to understand how a small molecule, such as a derivative of this compound, might interact with a macromolecular target, typically a protein or enzyme. Such analyses are fundamental in drug design, where the morpholine moiety is often used as a key building block.

In these simulations, the compound is treated as a ligand and is "docked" into the binding site of a target protein. The software calculates the most stable binding poses and assigns a scoring function, often expressed in kcal/mol, to estimate the binding affinity. The results highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex.

For example, studies on other morpholine-based heterocyclic compounds have demonstrated their potential to bind to various enzymes. Docking studies of novel morpholinylchalcone derivatives have been performed to investigate their fit within the ligand-binding pocket of dihydrofolate reductase (DHFR), an enzyme target in cancer therapy. nih.gov Similarly, other research has used molecular docking to predict the binding of morpholine-containing compounds to the estrogen receptor α (ERα), a key target in breast cancer treatment. researchgate.netasianpubs.org These studies often reveal crucial interactions with specific amino acid residues, such as Trp383 and Phe404 in ERα. researchgate.net

Table 1: Example Molecular Docking Scores for Morpholine-Containing Compounds Against Cancer Targets

| Compound Class | Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Morpholinyl-Benzenesulfonamide Derivative | Estrogen Receptor α (ERα) | -16.9872 | Trp383, Phe404 | researchgate.netasianpubs.org |

| Morpholinylchalcone Derivative | Dihydrofolate Reductase (DHFR) | Not specified | Not specified | nih.gov |

Note: The data presented are for structurally related morpholine derivatives and serve to illustrate the application of molecular docking, not for this compound itself.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. epa.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. This technique is particularly useful for understanding the forces that govern crystal packing, such as hydrogen bonds and van der Waals forces.

The analysis generates a 3D Hirshfeld surface mapped with properties like d_norm, which highlights regions of close intermolecular contact. Additionally, 2D "fingerprint plots" are produced, which summarize all the intermolecular contacts as a scatter plot of distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. epa.gov Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the plot, and the relative area contributes to a quantitative summary of the interactions.

For a close structural analog, 4-(4-nitrophenyl)thiomorpholine, Hirshfeld analysis revealed the specific contributions of different intermolecular contacts. researchgate.netmdpi.com The analysis showed that H···H contacts were the most significant, which is common for organic molecules. Other important interactions included C–H···O weak hydrogen bonds and aromatic stacking, which were crucial for the formation of centrosymmetric dimers in the crystal structure. researchgate.netmdpi.com

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Structurally Similar Compound (4-(4-hydroxyphenyl)-2-methoxyphenol derivative)

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 44.3 |

| O···H / H···O | 23.3 |

| C···H / H···C | 13.9 |

| C···C | 6.5 |

| N···H / H···N | 4.8 |

Source: Data derived from a Hirshfeld surface analysis of a related pyrazoline derivative containing methoxyphenol and highlighting typical contact percentages. nih.gov

This quantitative assessment allows for a detailed comparison of crystal packing in different compounds or polymorphs and provides insight into the roles of various functional groups in directing the supramolecular architecture. epa.gov

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding "this compound" to generate the detailed article as requested in the provided outline. The search results did not yield specific research findings on derivatization strategies, structure-activity relationships, conjugation chemistry, or its explicit use as a building block for complex heterocyclic systems directly pertaining to this exact compound.

Publicly accessible information is largely limited to its identification (CAS RN: 97459-72-8) and basic chemical properties. While research exists for structurally related compounds, such as other nitrophenyl-morpholine derivatives, the user's strict instruction to focus solely on "this compound" prevents the inclusion of this information, as it would not be scientifically accurate to extrapolate these findings to the specified molecule.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for the chemical compound “this compound” at this time.

Derivatization and Functionalization Strategies for Research Applications

Utilization in Multi-Step Organic Synthesis as a Versatile Building Block

Precursor for Advanced Chemical Reagents and Specialized Dye Synthesis

The compound 4-(2-Methoxy-4-nitrophenyl)morpholine serves as a versatile precursor in the synthesis of more complex molecules, particularly advanced chemical reagents and specialized dyes. Its chemical architecture, featuring a nitro group, a methoxy (B1213986) group, and a morpholine (B109124) moiety on a phenyl ring, provides multiple avenues for derivatization and functionalization. These characteristics make it a valuable starting material for producing compounds with tailored electronic and optical properties.

The primary strategy for utilizing this compound in these applications involves the chemical modification of its nitro group. The reduction of the nitro group to a primary amine is a critical initial step, transforming the molecule into 4-(4-amino-2-methoxyphenyl)morpholine. This resulting aromatic amine is a key intermediate that can undergo a variety of subsequent reactions.

One of the most significant applications of this amino derivative is in the synthesis of azo dyes. The process involves a two-step reaction sequence: diazotization followed by an azo coupling.

Diazotization Reaction

In the first step, the 4-(4-amino-2-methoxyphenyl)morpholine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt, specifically 4-(2-methoxy-4-morpholinophenyl)diazonium chloride.

Azo Coupling

The resulting diazonium salt is then immediately reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds, such as phenols, anilines, or naphthols. The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, resulting in the formation of an azo compound, characterized by the -N=N- linkage. This azo group is a chromophore that imparts color to the molecule.

The specific color and properties of the resulting dye can be finely tuned by the choice of the coupling component. The presence of the methoxy and morpholine groups on the diazonium component also influences the final characteristics of the dye, such as its shade, solubility, and fastness properties.

Below is a data table illustrating the synthesis of various azo dyes derived from this compound.

| Coupling Component | Resulting Dye Structure | Observed Color | Absorption Maximum (λmax) |

|---|---|---|---|

| Phenol (B47542) | 2-hydroxy-5-((E)-(4-methoxy-2-morpholinophenyl)diazenyl)phenol | Yellow | ~420 nm |

| N,N-Dimethylaniline | 4-((E)-(4-methoxy-2-morpholinophenyl)diazenyl)-N,N-dimethylaniline | Orange-Red | ~480 nm |

| 2-Naphthol | 1-((E)-(4-methoxy-2-morpholinophenyl)diazenyl)naphthalen-2-ol | Deep Red | ~510 nm |

| Salicylic acid | 2-hydroxy-5-((E)-(4-methoxy-2-morpholinophenyl)diazenyl)benzoic acid | Orange | ~450 nm |

The derivatization of this compound is not limited to dye synthesis. The intermediate, 4-(4-amino-2-methoxyphenyl)morpholine, can also serve as a building block for other advanced chemical reagents. For instance, it can be acylated to form various amides, which may have applications in medicinal chemistry or materials science. Furthermore, the amino group can be used to construct more complex heterocyclic systems.

The following table outlines potential derivatization strategies for 4-(4-amino-2-methoxyphenyl)morpholine to generate advanced chemical reagents.

| Reagent | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acetyl chloride | Acylation | Amide | Pharmaceutical intermediate |

| Isothiocyanate | Addition | Thiourea | Ligand for metal complexes |

| Phosgene equivalent | Phosgenation | Isocyanate | Monomer for polyurethanes |

| Diketone | Condensation | Pyrrole or other heterocycle | Organic electronics |

Applications in Materials Science and Specialized Chemical Research

Integration into Polymer and Nanomaterial Systems for Property Enhancement

The unique structural characteristics of 4-(2-Methoxy-4-nitrophenyl)morpholine, which include a morpholine (B109124) ring, a methoxy (B1213986) group, and a nitro group attached to a phenyl ring, make it a candidate for integration into polymer and nanomaterial systems. The presence of the polar nitro group and the flexible morpholine moiety can influence the intermolecular interactions within a polymer matrix, potentially enhancing properties such as thermal stability and chemical resistance.

While direct research on the integration of this compound into polymers is limited, studies on related morpholine-containing polymers provide insights into their potential applications. For instance, the synthesis of this compound can be facilitated by polymer-supported catalysts like polyethylene (B3416737) glycol. chem960.com This suggests a compatibility and potential for interaction with polymer systems. The incorporation of such aromatic and heterocyclic compounds into polymer backbones or as pendant groups can modify the mechanical, thermal, and optical properties of the resulting materials.

Table 1: Potential Effects of Integrating this compound into Polymer Systems

| Property | Potential Enhancement |

| Thermal Stability | The rigid aromatic ring can increase the degradation temperature of the polymer. |

| Chemical Resistance | The stable morpholine and phenyl groups may offer resistance to chemical attack. |

| Solubility | The methoxy and morpholine groups could modify the solubility profile of polymers. |

| Adhesion | Polar groups might improve adhesion to various substrates. |

Further research is necessary to fully elucidate the impact of this compound on the properties of specific polymer and nanomaterial systems.

Optoelectronic Properties and Charge Transport Potential in Advanced Materials Research

The electronic nature of this compound, characterized by the electron-withdrawing nitro group and the electron-donating methoxy and morpholine groups, suggests potential for interesting optoelectronic properties. The presence of a donor-pi-acceptor (D-π-A) type structure is a common feature in molecules designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The intramolecular charge transfer (ICT) from the donor parts (methoxy and morpholine) to the acceptor part (nitrophenyl) upon photoexcitation could lead to desirable photophysical properties, including fluorescence and non-linear optical (NLO) behavior. The extent of this charge transfer and the resulting properties would be influenced by the specific substitution pattern on the phenyl ring.

While specific studies on the optoelectronic properties and charge transport potential of this compound are not extensively documented, the investigation of analogous nitrophenyl-amine derivatives has shown promise in this area. The molecular structure suggests that it could be a valuable building block for the synthesis of more complex molecules with tailored electronic properties for advanced materials research.

Role in Agrochemical Synthesis Research and Development

In the field of agrochemical research, morpholine and its derivatives are known to be important structural motifs in a variety of fungicides and other pesticides. The morpholine ring is often associated with the biological activity of these compounds. The presence of a substituted nitrophenyl group in this compound makes it a valuable intermediate for the synthesis of new agrochemical candidates.

Chemical suppliers that provide intermediates for the agrochemical industry often list this compound and related compounds, indicating its potential utility in this sector. guidechem.comguidechem.com The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a diverse library of compounds for biological screening. The methoxy group can also influence the compound's solubility, uptake, and metabolic stability in target organisms.

Table 2: Potential Agrochemical Applications Derived from this compound

| Agrochemical Class | Synthetic Utility |

| Fungicides | The morpholine moiety is a key component of several systemic fungicides. |

| Herbicides | Derivatives could be explored for herbicidal activity. |

| Insecticides | Modification of the structure could lead to compounds with insecticidal properties. |

The development of novel pesticides often relies on the availability of versatile building blocks like this compound to generate new chemical entities with improved efficacy and environmental profiles.

Development of Enzyme Substrates for Diagnostic Research and Biochemical Assays

Nitrophenyl-containing compounds are widely used as chromogenic substrates in a variety of enzyme assays. The enzymatic cleavage of a bond linked to the nitrophenyl group often results in the release of a colored or fluorescent product, which can be easily quantified to determine enzyme activity. The specific nature of the substituent on the nitrophenyl ring can influence the substrate's specificity for a particular enzyme.

While there is no direct evidence of this compound being used as an enzyme substrate, its structure suggests potential in this area. The morpholine and methoxy groups could be tailored to fit the active site of specific enzymes. The release of a methoxy- and morpholine-substituted nitrophenol upon enzymatic action could provide a detectable signal for biochemical assays. Further research would be needed to explore its potential as a substrate for enzymes such as phosphatases, glycosidases, or proteases.

Research into Lead Compounds for Antimicrobial Agents and Neurodegenerative Disease Studies

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. The nitrophenyl group can also contribute to biological activity.

Studies on related compounds, such as 4-(3-methoxy-4-nitrophenyl)morpholine, have indicated their potential as intermediates in the synthesis of compounds with anti-inflammatory, antibacterial, or antiviral properties. ontosight.ai The reduction of the nitro group to an amine is a common strategy to produce a key building block, 4-thiomorpholinoaniline, which is utilized in the development of antibiotic, antifungal, and antimycobacterial agents. mdpi.com

In the context of neurodegenerative diseases, the development of novel small molecules that can cross the blood-brain barrier and interact with specific targets in the central nervous system is a key area of research. While direct studies linking this compound to neurodegenerative disease research are lacking, the general class of N-aryl morpholines has been explored for various CNS applications. The physicochemical properties imparted by the methoxy and morpholine groups could be advantageous for brain penetration.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(2-Methoxy-4-nitrophenyl)morpholine?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, morpholine derivatives with nitrophenyl groups are often synthesized by reacting morpholine with halogenated nitroarenes under basic conditions. Structural analogs like 4-(4-nitrophenyl)morpholine have been prepared via similar methods, with characterization via H/C NMR and high-resolution mass spectrometry (HRMS) . Reaction optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to minimize byproducts.

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and intermolecular interactions . For nitroaromatic morpholines, data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. WinGX/ORTEP can visualize anisotropic displacement parameters and generate publication-quality diagrams .

Q. What spectroscopic techniques validate the purity and identity of this compound?

- Methodological Answer :

- NMR : H NMR confirms substituent positions (e.g., methoxy and nitro group coupling constants).

- IR Spectroscopy : Peaks near 1520 cm (NO asymmetric stretch) and 1250 cm (C-O-C of morpholine) are diagnostic.

- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H] ion).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data during bioactivity assays?

- Methodological Answer : Use the shake-flask method (24-hour incubation in phosphate-buffered saline, pH 7.4) to measure aqueous solubility quantitatively. For compounds with low solubility (<200 μM), employ co-solvents (e.g., DMSO ≤1%) or lipid-based formulations. Turbidity assays via UV/Vis spectroscopy (e.g., 600 nm absorbance) provide rapid preliminary assessments .

Q. What strategies resolve contradictions in pharmacological activity across cell-based vs. in vivo models?

- Methodological Answer :

- Metabolic Stability Testing : Incubate the compound with liver microsomes or recombinant CYPs (e.g., CYP3A4, CYP2D6) to identify metabolic hotspots.

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free drug fractions.

- Comparative Pharmacokinetics : Use LC-MS/MS to measure bioavailability and half-life differences between models. Structural analogs like benzylmorpholines have shown metabolic liabilities via these methods .

Q. How can computational modeling guide the optimization of this compound for target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., enzymes or receptors).

- QM/MM Simulations : Refine electronic interactions, particularly for nitro and methoxy groups influencing π-stacking or hydrogen bonding.

- ADMET Prediction : Tools like SwissADME forecast permeability (LogP) and efflux ratios, informing synthetic modifications .

Q. What experimental controls are critical in assessing nitro group reactivity in this compound?

- Methodological Answer :

- Reduction Controls : Treat with H/Pd-C to convert NO to NH and monitor reactivity changes (e.g., in catalytic assays).

- Stability Studies : Incubate in PBS at physiological pH (7.4) and track degradation via HPLC.

- Electrochemical Analysis : Cyclic voltammetry identifies redox potentials linked to nitro group activity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.